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Compound of Interest

Compound Name: Disperse Orange 44

Cat. No.: B3418293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44 (CAS No. 4058-30-4; C.I. 11123) is a monoazo dye used in the textile

industry for coloring synthetic fibers such as polyester. As with many azo dyes, understanding

its health and safety profile is crucial for risk assessment and safe handling. This technical

guide provides a consolidated overview of the available toxicological data for Disperse Orange
44, detailed experimental protocols for key safety endpoints, and visual representations of

relevant biological pathways and experimental workflows. While quantitative data for some

endpoints are limited in the public domain, this guide synthesizes the existing information to

support informed decision-making by researchers and professionals.

Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for Disperse
Orange 44. It is important to note that for several endpoints, specific data for Disperse Orange
44 were not available in publicly accessible literature. In such cases, general information for

azo dyes or related disperse dyes is provided as context.

Table 1: Acute Toxicity
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Endpoint Test Species Route Value Reference

LD50
Rat

(male/female)
Oral > 2000 mg/kg bw [1]

LD50 - Dermal No data available

LC50 - Inhalation No data available

Table 2: Skin and Eye Irritation
Endpoint Test Species Results Reference

Skin Irritation -

May cause skin

irritation. No

quantitative data (e.g.,

Primary Irritation

Index) available.

[2]

Eye Irritation -

May cause eye

irritation. No

quantitative data (e.g.,

Draize scores)

available.

[2]

Table 3: Skin Sensitization
Assay Method Results Classification Reference

Direct Peptide

Reactivity Assay

(DPRA)

In chemico

Dose-dependent

cysteine

depletion

observed.

Suggests

potential as a

skin sensitizer.

[3]

Local Lymph

Node Assay

(LLNA)

-

No quantitative

data (e.g., EC3

value) available.

-

Table 4: Genotoxicity
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Assay Test System
Metabolic
Activation

Results Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium
-

No quantitative

data available.

Azo dyes as a

class have

shown

mutagenic

potential, often

after metabolic

reduction.

[4]

In Vitro

Micronucleus

Test

- -
No quantitative

data available.

Experimental Protocols
This section details the methodologies for key toxicological experiments relevant to the

assessment of Disperse Orange 44. These are based on internationally recognized

guidelines, such as those from the Organisation for Economic Co-operation and Development

(OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as
per OECD TG 425)

Test Principle: This method is a sequential test where the dose for each animal is adjusted

up or down depending on the outcome of the previous animal. The goal is to use a minimal

number of animals to obtain an estimate of the LD50 with a confidence interval.

Test Animals: Typically, female rats are used as they are generally slightly more sensitive.

Animals are young, healthy, and of a specific weight range.

Procedure:

Animals are fasted prior to dosing.
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A single animal is dosed with the test substance at a starting dose level selected from a

series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

The animal is observed for signs of toxicity and mortality for up to 14 days.

If the animal survives, the dose for the next animal is increased. If the animal dies, the

dose is decreased.

The dosing of individual animals continues until a stopping criterion is met, which is

typically when a specified number of reversals in outcome (survival/death) have occurred.

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the

pattern of outcomes.

Skin Irritation/Corrosion (as per OECD TG 404)
Test Principle: This test evaluates the potential of a substance to cause reversible

inflammatory changes to the skin.

Test Animals: Healthy, young adult albino rabbits are used.

Procedure:

The fur on the back of the rabbit is clipped.

A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area of skin

(approximately 6 cm²) under a gauze patch.

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

After exposure, the patch and any residual test substance are removed.

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72

hours after patch removal.

Data Analysis: The reactions are scored according to a graded scale (0-4 for both erythema

and edema). The mean scores for each animal at the 24, 48, and 72-hour readings are used

to calculate a Primary Irritation Index (PII).
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Eye Irritation/Corrosion (as per OECD TG 405)
Test Principle: This test assesses the potential of a substance to produce reversible or

irreversible changes in the eye.

Test Animals: Healthy, young adult albino rabbits are used.

Procedure:

A single 0.1 mL or 0.1 g dose of the test substance is instilled into the conjunctival sac of

one eye of the rabbit. The other eye serves as a control.

The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis

(swelling) at 1, 24, 48, and 72 hours after instillation.

Data Analysis: Ocular reactions are scored using a standardized system. The scores are

used to determine the irritation classification of the substance.

Skin Sensitization - Direct Peptide Reactivity Assay
(DPRA) (as per OECD TG 442C)

Test Principle: This in chemico assay models the molecular initiating event of skin

sensitization, which is the covalent binding of a chemical to skin proteins. The reactivity of a

test chemical towards synthetic peptides containing cysteine and lysine is quantified.

Methodology:

A solution of the test chemical is prepared in a suitable solvent (e.g., acetonitrile).

The test chemical solution is incubated with synthetic peptides containing either a cysteine

or a lysine residue for a specified period (typically 24 hours) at a controlled temperature.

Following incubation, the concentration of the remaining (unreacted) peptide is determined

using High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Analysis: The percentage of peptide depletion is calculated for both the cysteine and

lysine peptides. The mean of the cysteine and lysine depletion values is used to categorize
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the substance into one of four reactivity classes: minimal, low, moderate, or high reactivity,

which corresponds to a prediction of skin sensitization potential.

Bacterial Reverse Mutation Test (Ames Test) (as per
OECD TG 471)

Test Principle: This in vitro assay uses several strains of Salmonella typhimurium and

Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella,

tryptophan for E. coli). The test evaluates the ability of a substance to cause reverse

mutations (reversions) to a prototrophic state, allowing the bacteria to grow on a minimal

medium lacking the required amino acid.

Methodology:

The test is conducted with and without an exogenous metabolic activation system (S9

fraction from rat liver homogenate) to mimic mammalian metabolism.

The tester strains are exposed to various concentrations of the test substance.

The treated bacteria are plated on a minimal agar medium.

The plates are incubated for 48-72 hours.

Data Analysis: The number of revertant colonies on the test plates is counted and compared

to the number of spontaneous revertant colonies on the negative control plates. A substance

is considered mutagenic if it produces a concentration-related increase in the number of

revertant colonies that is reproducible and statistically significant.

In Vitro Mammalian Cell Micronucleus Test (as per OECD
TG 487)

Test Principle: This in vitro genotoxicity test detects damage to chromosomes or the mitotic

apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of

interphase cells that originate from chromosome fragments or whole chromosomes that were

not incorporated into the daughter nuclei during cell division.
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Test System: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes, can be used.

Methodology:

Cell cultures are exposed to the test substance at several concentrations, with and without

metabolic activation (S9).

The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for

the identification of cells that have completed one nuclear division.

After an appropriate incubation period, the cells are harvested and stained.

The frequency of micronucleated cells in binucleated cells is determined by microscopic

analysis.

Data Analysis: The number of micronucleated cells is counted in at least 2000 binucleated

cells per concentration. A substance is considered positive if it induces a concentration-

dependent, statistically significant increase in the frequency of micronucleated cells.

Signaling Pathways and Experimental Workflows
Skin Sensitization Adverse Outcome Pathway (AOP)
The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP),

which outlines the sequence of events from the initial molecular interaction to the adverse

health effect.

Molecular Initiating Event Cellular Response Organ Response Adverse Outcome

Covalent Binding to Skin Proteins
(Haptenation)

Keratinocyte Activation
(e.g., Nrf2, IL-18)

Key Event 1 Dendritic Cell (DC) Activation
and Migration

Key Event 2
T-Cell Priming and Proliferation

in Lymph Node
Key Event 3 Allergic Contact Dermatitis

(Elicitation Phase)
Key Event 4

Click to download full resolution via product page

Caption: Adverse Outcome Pathway for Skin Sensitization.
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Experimental Workflow for Skin Sensitization
Assessment
A typical integrated approach to testing and assessment (IATA) for skin sensitization involves a

series of in chemico and in vitro tests before considering in vivo studies.

Test Substance:
Disperse Orange 44

Direct Peptide Reactivity Assay (DPRA)
(Key Event 1: Protein Reactivity)

KeratinoSens™ / LuSens Assay
(Key Event 2: Keratinocyte Activation)

h-CLAT
(Key Event 3: Dendritic Cell Activation)

Data Integration and
Weight of Evidence Assessment

Hazard Classification
(Sensitizer / Non-sensitizer)

Click to download full resolution via product page

Caption: Integrated Testing Strategy for Skin Sensitization.

Predicted Metabolic Pathway of Disperse Orange 44
Azo dyes are known to undergo reductive cleavage of the azo bond (-N=N-), primarily by

anaerobic bacteria in the gut or by liver azoreductases. This process breaks the dye molecule

into smaller aromatic amine metabolites.
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Azo Bond Reduction

Disperse Orange 44
(4-((2-chloro-4-nitrophenyl)azo)-

N,N-bis(2-cyanoethyl)aniline)

Azoreductases
(Gut Microbiota / Liver)

Metabolite 1:
2-chloro-4-nitroaniline

Metabolite 2:
N,N-bis(2-cyanoethyl)-p-phenylenediamine

Click to download full resolution via product page

Caption: Predicted Metabolic Pathway of Disperse Orange 44.

Conclusion
The available data indicates that Disperse Orange 44 has low acute oral toxicity.[1] However,

there is evidence to suggest it is a potential skin sensitizer.[3] As with other azo dyes, there is a

potential for genotoxicity, particularly after metabolic activation through the reduction of the azo

bond, which can release potentially harmful aromatic amines. Due to the limited publicly

available quantitative data for several key toxicological endpoints, a comprehensive risk

assessment requires caution. It is recommended that appropriate personal protective

equipment be used to minimize dermal and inhalation exposure. Further testing according to

standardized guidelines would be necessary to fully characterize the health and safety profile

of Disperse Orange 44.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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